REACTION_CXSMILES
|
C1(S(C(C(O)C(C)=CCCC(C)=CC(S(C2C=CC=CC=2)(=O)=O)CC=C(C)CCC=C(C)[CH:35]([OH:55])[CH:36](S(C2C=CC=CC=2)(=O)=O)C=C(C)CCC=C(C)C)C=C(C)CCC=C(C)C)(=O)=O)C=CC=CC=1.[CH:70]([O:72][CH2:73][CH3:74])=[CH2:71].C1(C)C=CC(S([O-])(=O)=[O:82])=CC=1.[NH+]1[CH:91]=[CH:90]C=CC=1>C(Cl)Cl>[CH2:70]([O:72][CH:73]([O:82][CH:90]([O:55][CH2:35][CH3:36])[CH3:91])[CH3:74])[CH3:71] |f:2.3|
|
Name
|
diol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C(C=C(CCC=C(C)C)C)C(C(=CCCC(=CC(CC=C(CCC=C(C(C(C=C(CCC=C(C)C)C)S(=O)(=O)C1=CC=CC=C1)O)C)C)S(=O)(=O)C1=CC=CC=C1)C)C)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to and
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 14 h
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (10 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel (deactivated by Et3N) column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)OC(C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.84 mmol | |
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 168% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |